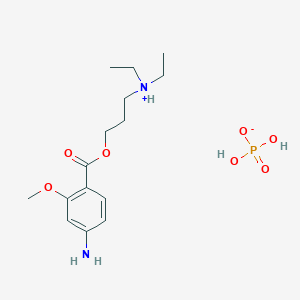
Benzoic acid, 4-amino-2-methoxy-, 3-diethylaminopropyl ester, phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-amino-2-methoxy-, 3-diethylaminopropyl ester, phosphate, also known as 4-Aminoantipyrine-3-diethylamino-1-methoxyphosphoryloxypropyl ether (ADMPPE), is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
ADMPPE inhibits acetylcholinesterase by forming a covalent bond with the enzyme, which prevents it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on acetylcholinesterase, ADMPPE has been found to exhibit antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect on neurons, which can prevent their degeneration and death.
Advantages and Limitations for Lab Experiments
One of the main advantages of ADMPPE for lab experiments is its high potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, its low solubility in water can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on ADMPPE. One area of interest is its use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is its use as a tool for studying the role of acetylcholine in the brain and other physiological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of ADMPPE, as well as its potential limitations and side effects.
Synthesis Methods
ADMPPE can be synthesized using a multi-step procedure that involves the condensation of 4-amino-2-methoxybenzoic acid with diethylaminoethyl chloride, followed by the reaction of the resulting product with phosphorus oxychloride and propylene oxide. The final product is obtained by the reaction of the intermediate with 3-chloro-2-hydroxypropyltrimethylammonium chloride. The overall yield of the synthesis process is around 45-50%.
Scientific Research Applications
ADMPPE has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes ADMPPE a promising candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
102612-57-7 |
|---|---|
Product Name |
Benzoic acid, 4-amino-2-methoxy-, 3-diethylaminopropyl ester, phosphate |
Molecular Formula |
C15H27N2O7P |
Molecular Weight |
378.36 g/mol |
IUPAC Name |
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C15H24N2O3.H3O4P/c1-4-17(5-2)9-6-10-20-15(18)13-8-7-12(16)11-14(13)19-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
YWXSSLOHUVPLED-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCCOC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)[O-] |
Canonical SMILES |
CC[NH+](CC)CCCOC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)[O-] |
synonyms |
3-(4-amino-2-methoxy-benzoyl)oxypropyl-diethyl-azanium, dihydroxy-oxid o-oxo-phosphorane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



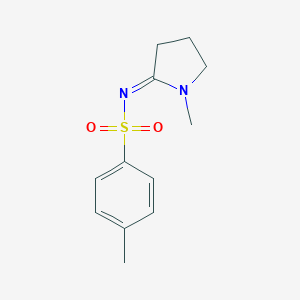
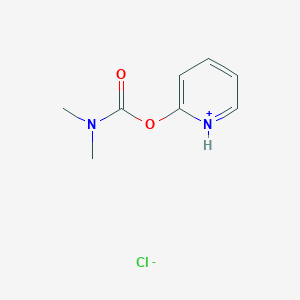
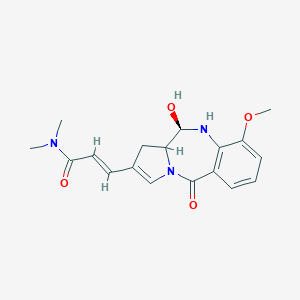
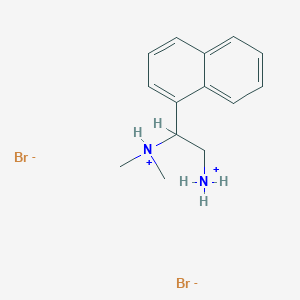


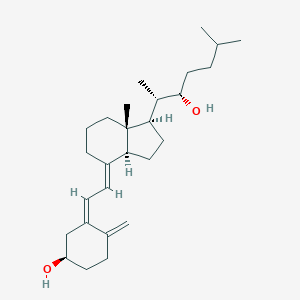
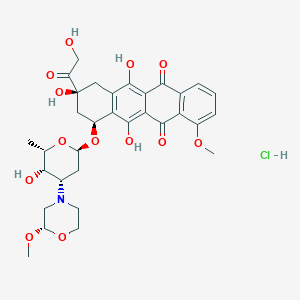
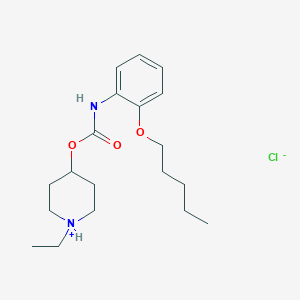
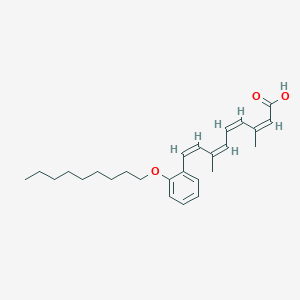


![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
